molecular formula C20H23NO5 B4554802 2-methoxyethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate

2-methoxyethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate

Cat. No.: B4554802
M. Wt: 357.4 g/mol
InChI Key: LIKLPGHTCOTLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxyethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C20H23NO5 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.15762283 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological and Clinical Use

Metoclopramide, a compound with a somewhat similar structure focusing on gastro-intestinal applications, has been extensively reviewed for its pharmacological properties and clinical use. Metoclopramide is known for its ability to assist in radiological identification of lesions, facilitate duodenal intubation, and provide symptomatic relief in various gastro-intestinal disorders. Its effects on the absorption of other drugs highlight the complex interactions and potential applications of compounds like 2-methoxyethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate in enhancing or modulating drug efficacy and pharmacokinetics (Pinder et al., 2012).

Environmental and Toxicological Considerations

The environmental fate and toxicological impacts of parabens, which share some functional group similarities with this compound, have been reviewed, indicating the importance of understanding the environmental persistence and potential endocrine-disrupting effects of such compounds. This underscores the necessity for environmental risk assessments and the development of safer alternatives or mitigation strategies for related chemicals (Haman et al., 2015).

Advances in Chemical Synthesis and Applications

The review of the acidolysis mechanism of lignin model compounds, including discussions on C6-C2 and C6-C3 type compounds, provides insights into the chemical behavior and potential industrial applications of this compound in the context of lignin valorization and the development of new materials or chemicals from biomass (Yokoyama, 2015).

Properties

IUPAC Name

2-methoxyethyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-3-15-4-10-18(11-5-15)26-14-19(22)21-17-8-6-16(7-9-17)20(23)25-13-12-24-2/h4-11H,3,12-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKLPGHTCOTLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.